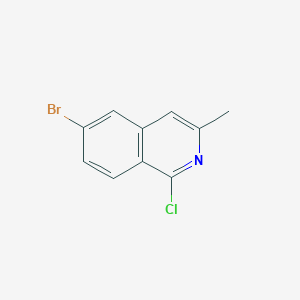

6-Bromo-1-chloro-3-methylisoquinoline

CAS No.:

Cat. No.: VC20146443

Molecular Formula: C10H7BrClN

Molecular Weight: 256.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7BrClN |

|---|---|

| Molecular Weight | 256.52 g/mol |

| IUPAC Name | 6-bromo-1-chloro-3-methylisoquinoline |

| Standard InChI | InChI=1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3 |

| Standard InChI Key | WEWNGVFNLLWKAX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=CC(=C2)Br)C(=N1)Cl |

Introduction

Structural and Nomenclative Overview

Isoquinolines are heterocyclic aromatic compounds comprising a benzene ring fused to a pyridine ring. In 6-bromo-1-chloro-3-methylisoquinoline, the bromine substituent at position 6, chlorine at position 1, and methyl group at position 3 introduce steric and electronic modifications that influence its reactivity and interaction with biological targets. The IUPAC name, 6-bromo-1-chloro-3-methylisoquinoline, reflects these substituents’ positions and prioritizes halogen atoms in alphabetical order.

The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing halogens enhance electrophilic substitution potential. X-ray crystallography of analogous isoquinolines reveals bond lengths of approximately 1.34 Å for the pyridine C-N bond and 1.40 Å for the fused benzene C-C bonds, though specific data for this derivative remain unpublished.

Synthesis and Manufacturing Protocols

Key Synthetic Routes

The synthesis of 6-bromo-1-chloro-3-methylisoquinoline typically involves multi-step reactions optimized for yield and purity. A patent by CN102850269A outlines a method for synthesizing structurally related quinoline derivatives, providing insights into plausible pathways . Although the patent focuses on 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, analogous steps—such as Vilsmeier-Haack reactions using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)—may apply .

-

Chlorination and Cyclization:

-

A mixture of POCl₃ (71.4–80 mL) and DMF (27.2–30 mL) is stirred at 15–30°C to form the Vilsmeier reagent.

-

N-(4-Bromophenyl)-3-hydrocinnamamide (34.3–36.5 g) is added, and the reaction proceeds at 80°C overnight.

-

Quenching in ice water followed by dichloromethane extraction yields the chlorinated intermediate .

-

-

Methoxylation and Functionalization:

Optimization Challenges

Reaction conditions—such as solvent polarity, temperature, and catalyst selection—critically impact yields. Dichloromethane and chloroform are preferred for their low nucleophilicity, while elevated temperatures (80–100°C) drive cyclization. Purification via column chromatography or recrystallization ensures >97% purity, as commercial suppliers like Chemenu and Crysdot report .

Physicochemical Properties

Molecular and Thermodynamic Data

The compound’s molecular weight (256.53 g/mol) and empirical formula () align with halogenated isoquinolines. Key properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | ~299.4°C (extrapolated) | |

| Density | 1.225 g/cm³ | |

| LogP (Partition Coefficient) | 3.20 | |

| Solubility | Low in water; soluble in dichloromethane, DMF |

The high LogP value indicates lipophilicity, favoring membrane permeability in biological systems .

Spectroscopic Characteristics

-

NMR: Predicted signals include a singlet for the methyl group (~δ 2.5 ppm), aromatic protons between δ 7.0–8.5 ppm, and absence of NH peaks due to aromatic substitution.

-

IR: Stretching vibrations at ~560 cm⁻¹ (C-Br), 740 cm⁻¹ (C-Cl), and 2900 cm⁻¹ (C-H methyl).

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Synthesis

6-Bromo-1-chloro-3-methylisoquinoline’s halogen atoms serve as handles for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of complex molecules. For example:

-

Anticancer Agents: Palladium-catalyzed coupling with boronic acids introduces aryl groups, enhancing DNA intercalation potential.

-

Antimicrobials: The methyl group improves metabolic stability, while bromine facilitates halogen bonding with bacterial enzymes.

Material Science Applications

Incorporating this compound into metal-organic frameworks (MOFs) leverages its rigid structure to enhance thermal stability. Research into conductive polymers has also explored its electron-deficient core for n-type semiconductors.

| Precaution | Code |

|---|---|

| Avoid inhalation | P261 |

| Use protective gloves | P280 |

| Wash skin after handling | P264b |

Workers must use fume hoods and wear nitrile gloves. Spills should be neutralized with sodium bicarbonate and absorbed in inert materials .

| Supplier | Price (1g) | Purity |

|---|---|---|

| Chemenu | $643 | 97% |

| Crysdot | $681 | 97% |

| Alichem | $722.40 | 97% |

Nanjing Shizhou Biology Technology Co. dominates production, offering bulk quantities under GMP standards .

Cost Drivers

High prices reflect the multi-step synthesis and halogenation costs. Bromine’s scarcity (∼3.6 ppm in Earth’s crust) further elevates production expenses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume